(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Overview
Description
(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms is crucial in assessing drug–drug interactions (DDIs) potential due to metabolism. Although (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is not directly mentioned, related pyrazole derivatives, such as 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM), are identified as selective inhibitors for CYP2A6. This highlights the significance of pyrazole derivatives in delineating the involvement of specific CYP isoforms in drug metabolism, which is essential for predicting DDIs in clinical pharmacology (Khojasteh et al., 2011).
Methyl Substituted Pyrazoles in Medicinal Chemistry
Methyl substituted pyrazoles, a category to which this compound belongs, are potent medicinal scaffolds showing a broad spectrum of biological activities. This review emphasizes the synthetic approaches and medical significances of methyl substituted pyrazoles up to March 2021, suggesting their potential in generating new leads for medicinal chemistry with high efficacy and less microbial resistance (Sharma et al., 2021).
Synthetic and Bioevaluation Approaches for Pyrazoles
Pyrazoles, including this compound, are highlighted for their importance in agrochemical and pharmaceutical sectors due to their wide range of activities. The review details synthetic strategies for pyrazole derivatives and their potential physical and chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, underscoring their versatility in drug development (Sheetal et al., 2018).
Pyrazoline as a Privileged Scaffold in Heterocycles Synthesis
The chemistry of derivatives of pyrazoline, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates the scaffold's utility in synthesizing a variety of heterocyclic compounds. This showcases the potential of this compound and related compounds in creating new heterocyclic structures with potential applications in medicinal chemistry and dye synthesis (Gomaa & Ali, 2020).
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJLNUPZHBKZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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